molecular formula C10H18N2S B1271783 Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine CAS No. 99977-36-3

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine

Cat. No. B1271783
CAS RN: 99977-36-3
M. Wt: 198.33 g/mol
InChI Key: QOUZDUIPGBMLCY-UHFFFAOYSA-N
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Description

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, also known as cyclohexylthiazin-2-amine, is an organic compound belonging to the thiazine family of compounds. It is a cyclic amine that is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiradical and Anti-inflammatory Activity : 5,6-dihydro-1,3-thiazin-4-one derivatives, related to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, have been synthesized and shown to exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

  • Synthesis of New Derivatives : New derivatives of 4H-1,3-thiazin compounds have been synthesized, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological applications (Karimian et al., 2017).

Structural and Chemical Properties

  • Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to this compound, was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Kulakov et al., 2009).

  • Palladium-catalysed Synthesis : A study on the palladium-catalysed isocyanide insertion in thioureas led to the formation of 4H-benzo[d][1,3]thiazin-2-amines, indicating a novel method for synthesizing these types of compounds (Pandey et al., 2014).

Potential Applications in Chemistry and Pharmacology

  • Anticancer Activity : Certain derivatives of 1,3-thiazines have shown promising anticancer activity against colon and liver carcinoma cell lines, suggesting potential therapeutic applications (Gomha et al., 2015).

  • Synthesis of NO-synthase Inhibitors : The synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, a lipophilic analogue of NO-synthase inhibitor, indicates the relevance of these compounds in developing new pharmacological inhibitors (Zefirova et al., 2013).

Biochemical Analysis

Biochemical Properties

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been observed to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and function . These interactions highlight the potential of this compound in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving neurotransmitters . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling. This can impact gene expression and cellular metabolism, as acetylcholine is involved in various cellular functions. Furthermore, studies have shown that this compound can affect the proliferation and differentiation of certain cell types, indicating its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound has been shown to interact with other proteins, potentially altering their activity and function. These molecular interactions underscore the compound’s role in modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness, as degradation can lead to a loss of activity . Studies have shown that this compound remains stable under certain conditions, but prolonged exposure to light or heat can result in degradation. Long-term effects on cellular function have also been noted, with some studies indicating that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cholinergic signaling without causing significant adverse effects . At higher doses, this compound can lead to toxicity, manifesting as symptoms such as muscle tremors, convulsions, and respiratory distress . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form various metabolites. These metabolic processes can affect the compound’s activity and duration of action. Additionally, this compound has been shown to influence metabolic flux, altering the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various organelles, where it exerts its effects. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins. These properties determine the compound’s localization and accumulation within tissues, impacting its overall efficacy .

properties

IUPAC Name

N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUZDUIPGBMLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368260
Record name Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99977-36-3
Record name Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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